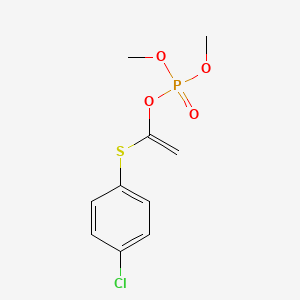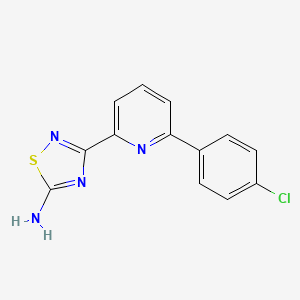![molecular formula C17H44N10O B13747907 2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- CAS No. 21509-92-2](/img/structure/B13747907.png)
2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE is a complex organic compound characterized by multiple amine groups and a tetraazatricane backbone. This compound is notable for its extensive use in various scientific research fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE typically involves a multi-step process:
Initial Formation of Intermediate Amines: The process begins with the reaction of ethylenediamine with excess ethylene oxide under controlled temperature and pressure to form intermediate amines.
Sequential Amination: These intermediate amines undergo sequential amination reactions with additional ethylenediamine and other amine donors to extend the polyamine chain.
Final Amidation: The final step involves the amidation of the extended polyamine chain with a suitable carboxylic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature management.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反应分析
Types of Reactions
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of amine oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives with lower oxidation states.
Substitution: Formation of substituted amine derivatives with various functional groups.
科学研究应用
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form stable complexes with metal ions and other biomolecules, modulating their activity and function. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups, used in similar applications but with less complexity.
Triethylenetetramine: Contains four amine groups and is used in coordination chemistry and as a chelating agent.
Tetraethylenepentamine: Similar structure with five amine groups, used in industrial applications and as a curing agent for epoxy resins.
Uniqueness
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE is unique due to its extended polyamine chain and multiple functional groups, providing enhanced reactivity and versatility in various applications compared to simpler amines.
属性
CAS 编号 |
21509-92-2 |
|---|---|
分子式 |
C17H44N10O |
分子量 |
404.6 g/mol |
IUPAC 名称 |
1,3-bis[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]urea |
InChI |
InChI=1S/C17H44N10O/c18-1-3-20-5-7-22-9-11-24-13-15-26-17(28)27-16-14-25-12-10-23-8-6-21-4-2-19/h20-25H,1-16,18-19H2,(H2,26,27,28) |
InChI 键 |
CJHLBUPFEOHCOQ-UHFFFAOYSA-N |
规范 SMILES |
C(CNCCNCCNCCNC(=O)NCCNCCNCCNCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)

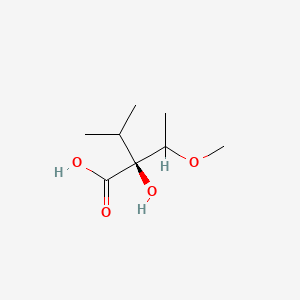
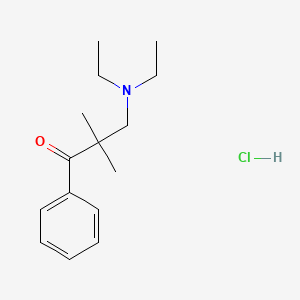
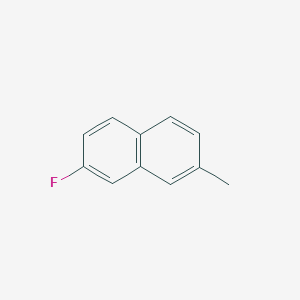


![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)

